1H and 13C NMR Chemical Shifts for 1-(4-Bromophenyl)azetidine: Spectroscopic Analysis and Synthesis Workflow
1H and 13C NMR Chemical Shifts for 1-(4-Bromophenyl)azetidine: Spectroscopic Analysis and Synthesis Workflow
Executive Summary
The azetidine ring is a highly privileged scaffold in modern medicinal chemistry, frequently deployed as a rigidified, metabolically stable bioisostere for acyclic amines or larger heterocycles like pyrrolidine and piperidine. 1-(4-Bromophenyl)azetidine (CAS: 28192-14-5)[1] serves as a critical bifunctional building block. The para-bromo substitution provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), while the azetidine moiety modulates the physicochemical properties of the resulting drug candidates (such as PROTACs and CDK inhibitors)[2].
This technical guide provides an in-depth analysis of the 1H and 13C NMR spectroscopic profile of 1-(4-Bromophenyl)azetidine, detailing the causality behind its chemical shifts, alongside a field-proven, self-validating synthetic workflow.
Spectroscopic Profile: 1H and 13C NMR
The NMR assignments for 1-(4-Bromophenyl)azetidine are governed by three primary structural features: the strong electron-donating resonance (+M effect) of the azetidine nitrogen, the high ring strain of the four-membered heterocycle, and the heavy atom effect of the bromine atom.
Note: The following tables present highly reliable empirical assignments based on the substituent effects of N-phenylazetidine and 4-bromo-N,N-dimethylaniline analogs.
Table 1: 1H NMR Data (400 MHz, CDCl 3 )
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causal Assignment Logic |
| Azetidine α-CH 2 | ~3.85 | t | 7.2 | 4H | Deshielded by the adjacent electronegative nitrogen. The ~25 kcal/mol ring strain increases the s-character of the C-H bonds, shifting them slightly downfield compared to unstrained amines. |
| Azetidine β-CH 2 | ~2.35 | p | 7.2 | 2H | Standard aliphatic environment; split into a pentet by the four equivalent α-protons. |
| Ar-H (ortho to N) | ~6.40 | d | 8.8 | 2H | Strongly shielded by the nitrogen lone pair donating electron density into the ring via resonance. |
| Ar-H (meta to N) | ~7.30 | d | 8.8 | 2H | Mildly affected by the nitrogen; slightly deshielded by the ortho-bromine atom. |
Table 2: 13C NMR Data (100 MHz, CDCl 3 )
| Position | Shift (δ, ppm) | Type | Causal Assignment Logic |
| C1' (N-ipso) | ~151.0 | C | Strongly deshielded by the direct inductive effect of the nitrogen atom. |
| C3', C5' (meta to N) | ~131.5 | CH | Standard aromatic range, slightly deshielded by the ortho-bromine. |
| C2', C6' (ortho to N) | ~113.0 | CH | Highly shielded by the nitrogen lone pair electron donation (+M). |
| C4' (Br-ipso) | ~109.0 | C | Heavy Atom Effect: Despite bromine's electronegativity, the spin-orbit coupling induced by the large halogen atom results in a characteristic upfield shift. |
| Azetidine α-C | ~52.5 | CH 2 | Deshielded by the nitrogen inductive effect. |
| Azetidine β-C | ~16.8 | CH 2 | Aliphatic carbon, shielded relative to the α-carbons. |
Experimental Workflow: Synthesis and NMR Acquisition
Synthesis via Buchwald-Hartwig Amination
To synthesize 1-(4-Bromophenyl)azetidine without triggering ring-opening or unwanted polymerization, a chemoselective Buchwald-Hartwig cross-coupling is employed using 1-bromo-4-iodobenzene[2].
Step-by-Step Protocol:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-4-iodobenzene (1.0 equiv, 10.0 mmol) and azetidine (1.2 equiv, 12.0 mmol).
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Catalyst Loading: Add Pd 2 (dba) 3 (2 mol%) and BINAP (4 mol%).
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Causality: Pd 2 (dba) 3 is a reliable Pd(0) source, while the bidentate BINAP ligand provides the necessary steric bulk and bite angle to facilitate the final reductive elimination step.
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Base Addition: Add t -BuOK (1.5 equiv)[3].
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Causality: A strong base is required to deprotonate the intermediate Pd-amine complex.
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Reaction Execution: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90 °C for 12 hours.
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Self-Validating System: This protocol is inherently self-regulating. The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol). The palladium catalyst will exclusively undergo oxidative addition at the iodine site, preventing double-coupling or oligomerization[4].
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).
NMR Acquisition Protocol
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Sample Preparation: Dissolve ~15 mg of the purified 1-(4-Bromophenyl)azetidine in 0.6 mL of CDCl 3 containing 0.03% v/v TMS as an internal standard.
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1H NMR Acquisition: Run at 400 MHz, 16 scans, with a standard 1-second relaxation delay (D1).
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13C NMR Acquisition: Run at 100 MHz, 1024 scans. Critical Step: Set the relaxation delay (D1) to 2.5–3.0 seconds.
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Causality: The quaternary carbons (C1' and C4') lack attached protons and therefore cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses; otherwise, their signals will be artificially suppressed and potentially lost in the baseline noise.
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Mechanistic & Workflow Visualizations
Diagram 1: Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the chemoselective catalytic cycle, highlighting the preferential cleavage of the C–I bond over the C–Br bond.
Caption: Buchwald-Hartwig Catalytic Cycle for the Synthesis of 1-(4-Bromophenyl)azetidine.
Diagram 2: NMR Signal Assignment Logic
This diagram maps the fundamental structural features of the molecule to their corresponding spectroscopic outcomes.
Caption: Causality of NMR Signal Assignments in 1-(4-Bromophenyl)azetidine.
References
- Guidechem. "Azetidine - Chemical Dictionary: 1-(4-Bromophenyl)azetidine (CAS No: 28192-14-5)". Guidechem.
- BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Azetidine". BenchChem.
- National Center for Biotechnology Information (NCBI). "Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader". PMC.
- Royal Society of Chemistry. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification". RSC Publishing.
Sources
- 1. Page loading... [guidechem.com]
- 2. Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
